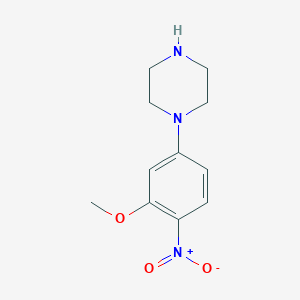

1-(3-Methoxy-4-nitrophenyl)piperazine

概要

説明

1-(3-Methoxy-4-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol It is characterized by the presence of a piperazine ring substituted with a 3-methoxy-4-nitrophenyl group

準備方法

The synthesis of 1-(3-Methoxy-4-nitrophenyl)piperazine typically involves the reaction of 3-methoxy-4-nitroaniline with piperazine under specific conditions. One common method includes the following steps :

Starting Materials: 3-methoxy-4-nitroaniline and piperazine.

Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) for an extended period (24 hours).

Purification: The product is purified by recrystallization from a suitable solvent, such as 1,4-dioxane, to obtain the target compound with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

化学反応の分析

1-(3-Methoxy-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-(3-Methoxy-4-nitrophenyl)piperazine has several applications in scientific research, including:

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)piperazine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access . The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

類似化合物との比較

1-(3-Methoxy-4-nitrophenyl)piperazine can be compared with other similar compounds, such as:

1-(2-Chloro-4-nitrophenyl)piperazine: Similar structure but with a chloro substituent instead of a methoxy group.

1-(4-Nitrophenyl)piperazine: Lacks the methoxy group, making it less polar.

1-(2-Methoxy-4-nitrophenyl)piperidine: Contains a piperidine ring instead of a piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

Overview

1-(3-Methoxy-4-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol. This compound is part of a broader class of piperazine derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential therapeutic applications.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, particularly enzymes involved in metabolic pathways. For example, derivatives of this compound have shown the ability to inhibit enzymes such as tyrosinase by binding to the active site, thereby preventing substrate access. This suggests potential applications in treating conditions related to hyperpigmentation or other enzymatic dysregulations.

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit bacterial growth and show promise as antimicrobial agents . The presence of the nitro group may enhance this activity by facilitating interactions with microbial cell membranes or specific targets within microbial cells.

Neuropharmacological Effects

Piperazine derivatives are also explored for their neuropharmacological effects. Research indicates that they can bind to aminergic receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits for neurological disorders . This aspect is particularly relevant given the increasing interest in developing new treatments for conditions such as anxiety and depression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(2-Chloro-4-nitrophenyl)piperazine | Piperazine derivative | Antimicrobial |

| 1-(4-Nitrophenyl)piperazine | Piperazine derivative | Anticancer |

| 1-(2-Methoxy-4-nitrophenyl)piperidine | Piperidine derivative | Neuropharmacological |

The structural differences among these compounds influence their biological activities. For instance, the methoxy group in this compound may enhance its lipophilicity compared to its chloro-substituted analogs, potentially affecting its bioavailability and interaction with biological targets.

Study on Cytotoxicity

A study evaluating various piperazine derivatives found that certain modifications significantly enhanced cytotoxicity against cancer cell lines. For example, compounds with electron-donating groups showed improved selectivity towards cancer cells compared to healthy cells . While specific data on this compound was not included, the trends observed suggest potential for further exploration.

Radioprotective Effects

In another study focused on piperazine derivatives as radioprotective agents, compounds were synthesized and evaluated for their ability to mitigate DNA damage in human cell lines exposed to gamma radiation. The findings indicated that structural modifications could enhance protective effects against radiation-induced cytotoxicity . This area presents an intriguing avenue for future research on this compound.

特性

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-17-11-8-9(2-3-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFKHBWFRKOXLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。